Neotriangularine
Overview
Description
Neotriangularine is a naturally occurring alkaloid derived from the herbs of Senecio triangularis. It has the molecular formula C₁₈H₂₅NO₅ and a molecular weight of 335.40 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neotriangularine can be synthesized through several chemical routes. One common method involves the esterification of the appropriate carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the extraction from plant sources followed by purification processes such as chromatography. The large-scale synthesis may also employ biotechnological methods, including the use of genetically modified organisms to produce the compound in higher yields.
Chemical Reactions Analysis
Types of Reactions: Neotriangularine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert this compound to its corresponding alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, under atmospheric pressure.
Substitution: Alkyl halides, nucleophiles like sodium azide, under reflux conditions.
Major Products: The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Neotriangularine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for research in cellular biology and biochemistry.
Medicine: this compound exhibits pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in drug development.
Industry: It is used in the formulation of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Neotriangularine exerts its effects involves interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activities, leading to its observed biological effects. For instance, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Neotriangularine can be compared with other alkaloids such as:
Senecionine: Another alkaloid from the same plant family, known for its hepatotoxicity.
Pyrrolizidine Alkaloids: A group of compounds with similar structures but varying biological activities.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities not commonly found in other related alkaloids. Its relatively low toxicity compared to other pyrrolizidine alkaloids makes it a safer candidate for therapeutic applications.
Properties
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4+,13-5-/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENJWUGVSLZDQ-VWZNVZDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-67-4 | |
Record name | Neotriangularine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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